5-[(2,4-dichlorophenoxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide
Description
5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a pyrazole ring, and a phenoxy group, which contribute to its diverse chemical properties and reactivity.
Properties
Molecular Formula |
C22H16Cl2FN3O3 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16Cl2FN3O3/c23-15-4-6-19(18(24)11-15)30-13-17-5-7-20(31-17)22(29)26-21-8-9-28(27-21)12-14-2-1-3-16(25)10-14/h1-11H,12-13H2,(H,26,27,29) |
InChI Key |
YXQMEDOBBSEMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with formaldehyde to form 2,4-dichlorophenoxymethanol. This intermediate is then reacted with 1-(3-fluorobenzyl)-1H-pyrazole-3-carboxylic acid to form the desired furanamide compound under appropriate reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole
Uniqueness
5-[(2,4-Dichlorophenoxy)methyl]-N~2~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide is unique due to its combination of a furan ring, a pyrazole ring, and a phenoxy group. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .
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